Agigenin
Overview
Description
Agigenin, also known as 4’,5,7-trihydroxyflavone, is a naturally occurring flavone found in many plants. It belongs to the flavonoid class of compounds and is known for its yellow crystalline appearance. This compound is commonly found in fruits, vegetables, and certain beverages like tea and wine. It is particularly abundant in chamomile flowers, parsley, and celery .
Mechanism of Action
Target of Action
Apigenin, a common dietary flavonoid, has been found to have various actions against cancer cells . It is a pleiotropic modulator of manifold signal cellular pathways, interfering with the function of numerous molecular targets such as transcriptional and growth factors, cytokines, receptors, and enzymes . One of its primary targets is the 3-hydroxyacyl-[acyl-carrier-protein] dehydratase FabZ in Helicobacter pylori .
Mode of Action
Apigenin’s mode of action involves the modulation of various cell signaling pathways. It inhibits JAK/SRC phosphorylation, which prevents the activation of STAT3, further preventing the translocation of STAT dimers to the nucleus and activation of key genes . This results in the suppression of various human cancers in vitro and in vivo by triggering cell apoptosis and autophagy, inducing cell cycle arrest, suppressing cell migration and invasion, and stimulating an immune response .
Biochemical Pathways
Apigenin affects several biochemical pathways. It modulates signaling pathways including the PI3K/AKT, MAPK/ERK, JAK/STAT, NF-κB, and Wnt/β-catenin pathways . These pathways play crucial roles in cell proliferation, differentiation, and survival. By modulating these pathways, apigenin can exert its anti-cancer effects.
Pharmacokinetics
Apigenin, when taken orally, is systemically absorbed and recirculated by enterohepatic and local intestinal pathways . Its bioavailability is in the region of 30%. Once absorbed from the oral route, it reaches maximal circulating concentration (Cmax) after a time (Tmax) of 0.5–2.5h, with an elimination half-life (T1/2) averaging 2.52 ± 0.56h .
Result of Action
The result of apigenin’s action is the suppression of various human cancers in vitro and in vivo . This is achieved through multiple biological effects, such as triggering cell apoptosis and autophagy, inducing cell cycle arrest, suppressing cell migration and invasion, and stimulating an immune response .
Action Environment
The action of apigenin can be influenced by environmental factors. For instance, apigenin is lipophilic and can be deactivated in the acidic environment of the gastrointestinal tract, leading to lower bioavailability . This limits its potential use in healthcare products and functional foods. The use of supplements of semi-purified apigenin in capsule form could reach target blood levels using amounts that are within the range currently acceptable for other supplements and medications .
Preparation Methods
Synthetic Routes and Reaction Conditions
Agigenin can be synthesized through various methods. One common synthetic route involves the use of the phenylpropanoid pathway and the flavone synthesis pathway. The process begins with the aromatic amino acids L-phenylalanine or L-tyrosine, which are products of the shikimate pathway. These amino acids undergo a series of enzymatic reactions, including deamination and oxidation, to produce cinnamate and p-coumarate. These intermediates are then converted to chalcone by the enzyme chalcone synthase, followed by aromatization to form this compound .
Industrial Production Methods
In industrial settings, this compound can be produced through the extraction from plant sources or by chemical synthesis. The extraction process involves isolating this compound from plants like chamomile and parsley using solvents and purification techniques. Chemical synthesis, on the other hand, involves the use of precursor compounds and catalysts to produce this compound in large quantities .
Chemical Reactions Analysis
Types of Reactions
Agigenin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties.
Common Reagents and Conditions
Oxidation: this compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reduction of this compound can be achieved using reagents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound with modified functional groups. These derivatives can exhibit different biological activities and properties compared to the parent compound .
Scientific Research Applications
Agigenin has a wide range of scientific research applications due to its diverse biological activities. It is extensively studied for its potential therapeutic effects in various fields:
Chemistry: this compound is used as a model compound in studying flavonoid chemistry and its interactions with other molecules.
Biology: It is investigated for its role in modulating cellular pathways and its effects on cell proliferation, apoptosis, and inflammation.
Medicine: this compound is explored for its potential in cancer prevention and treatment, neuroprotection, and cardiometabolic health.
Industry: this compound is used in the food and beverage industry as a natural colorant and antioxidant.
Comparison with Similar Compounds
Agigenin is often compared with other flavonoids such as quercetin, luteolin, myricetin, and kaempferol. These compounds share similar structures and biological activities but differ in their specific effects and potency.
Quercetin: Known for its strong antioxidant and anti-inflammatory properties, quercetin is more potent than this compound in some biological assays.
Luteolin: Similar to this compound, luteolin exhibits anti-cancer and neuroprotective effects but has a different mechanism of action.
Myricetin: This flavonoid has additional hydroxyl groups, making it more effective in scavenging free radicals compared to this compound.
This compound’s uniqueness lies in its balanced profile of biological activities and its potential for therapeutic applications across various fields.
Properties
IUPAC Name |
(1R,2S,4S,5'R,6R,7S,8R,9S,12S,13R,15R,16R,18S,19R)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-15,16,19-triol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H44O5/c1-14-5-8-27(31-13-14)15(2)24-23(32-27)11-18-16-9-20(28)19-10-21(29)22(30)12-26(19,4)17(16)6-7-25(18,24)3/h14-24,28-30H,5-13H2,1-4H3/t14-,15+,16-,17+,18+,19-,20-,21-,22-,23+,24+,25+,26-,27-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYRLHXNMINIDCB-LEGLVIAUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC(C6C5(CC(C(C6)O)O)C)O)C)C)OC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4C[C@H]([C@@H]6[C@@]5(C[C@H]([C@@H](C6)O)O)C)O)C)C)OC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H44O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901272136 | |
Record name | Spirostan-2,3,6-triol, (2α,3β,5α,6β,25R)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901272136 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
448.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55332-76-8 | |
Record name | Spirostan-2,3,6-triol, (2α,3β,5α,6β,25R)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=55332-76-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Agigenin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055332768 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Spirostan-2,3,6-triol, (2α,3β,5α,6β,25R)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901272136 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | AGIGENIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N5BOT0UHWR | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: What are the biological activities reported for Agigenin?
A1: this compound has demonstrated cytotoxic and antiproliferative activity against several tumor cell lines in vitro. [, , ] Additionally, 6-ketoderivatives of this compound exhibit anabolic activity in rats without displaying androgenic properties. [, ]
Q2: What is the chemical structure of this compound?
A2: this compound is a spirostanol sapogenin. Its full chemical name is (25R)-5α-spirostan-2α,3β-diol. [] While its molecular formula and weight are not explicitly mentioned in the provided abstracts, these can be deduced from its chemical name and structure.
Q3: What is known about the structure-activity relationship (SAR) of this compound and its derivatives?
A3: Research suggests that the 6-keto derivatives of this compound, Diosgenin, and Alliogenin, all natural sapogenins, possess anabolic activity without showing androgenic effects. [, ] This highlights the importance of the 6-keto group for this specific activity. Further research is needed to fully elucidate the SAR of this compound.
Q4: What natural sources are this compound found in?
A4: this compound has been isolated from various Allium species, including Allium porrum (leek), [, , ] Allium ampeloprasum (elephant garlic), [] and Allium waldsteinii. [] It is often found in these plants as part of more complex saponins like aginoside.
Q5: What are the potential applications of this compound based on its reported activities?
A6: The cytotoxic and antiproliferative activities of this compound against tumor cell lines [, , ] make it a potential candidate for further investigation in the development of anticancer therapies. Additionally, the anabolic activity observed with its 6-keto derivative [, ] suggests potential applications in areas like muscle wasting and growth promotion, though further research is needed.
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